Monothiono TEPP

Description

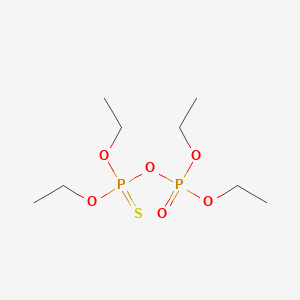

Structure

3D Structure

Properties

IUPAC Name |

diethoxyphosphinothioyl diethyl phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H20O6P2S/c1-5-10-15(9,11-6-2)14-16(17,12-7-3)13-8-4/h5-8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPXWUAQRJLSJRT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(OCC)OP(=S)(OCC)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H20O6P2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20983063 | |

| Record name | O,O,O,O-Tetraethyl thiodiphosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20983063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

645-78-3 | |

| Record name | Pyrophos | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=645-78-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Monothiopyrophosphoric acid, tetraethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000645783 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | O,O,O,O-Tetraethyl thiodiphosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20983063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Monothiono TEPP: Structure, Properties, and Scientific Insights

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of Monothiono TEPP (O,O,O,O-Tetraethyl monothiodiphosphate), an organophosphate compound of significant interest due to its high toxicity and role as a potent cholinesterase inhibitor. As a Senior Application Scientist, this document is structured to deliver not just data, but actionable insights into the causality behind its chemical behavior and the methodologies for its study. It is important to note that while this compound is a known entity, particularly as a decomposition product of the insecticide Diazinon, detailed public-domain data on its specific experimental parameters are limited. Therefore, this guide synthesizes available information on this compound with comparative data from its close structural analogs, Tetraethyl Pyrophosphate (TEPP) and Sulfotep, to provide a robust scientific profile.

Chemical Identity and Structure

This compound, also known by synonyms such as Pyrophos and Diethoxyphosphinothioyl diethyl phosphate, is an organothiophosphate compound.[1] Its core structure is a pyrophosphate backbone where one of the non-bridging oxygen atoms is replaced by a sulfur atom, a modification that significantly influences its reactivity and biological activity.

Caption: Chemical structure of this compound.

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Source |

|---|---|---|

| CAS Number | 645-78-3 | [1] |

| Molecular Formula | C₈H₂₀O₆P₂S | [1] |

| Molecular Weight | 306.25 g/mol | [1] |

| IUPAC Name | Diethoxyphosphinothioyl diethyl phosphate | [1] |

| Synonyms | Pyrophos, O,O,O,O-Tetraethyl monothiodiphosphate |[2] |

Physicochemical Properties

This compound is a clear, colorless oil.[3] Its physicochemical properties are critical for understanding its environmental fate, bioavailability, and for developing appropriate handling and analytical procedures. A summary of available data is presented below. It is important to note that there are some discrepancies in the literature for values such as boiling point and density.

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Physical State | Oil | [3] |

| Color | Clear, Colorless | [3] |

| Boiling Point | 110°C (at 0.5 Torr) 307.6°C (at 760 mmHg) | [3][4] |

| Density | 1.193 g/cm³ 1.232 g/cm³ | [3][4] |

| Vapor Pressure | 0.0013 mmHg at 25°C | [4] |

| Refractive Index | 1.466 | [4] |

| Solubility | Slightly soluble in Chloroform and Methanol |[3] |

For context, the related dithiophosphate, Sulfotep, is miscible with many organic solvents and has a low water solubility of 30 mg/L at 20°C.[5]

Synthesis and Chemical Reactivity

Synthetic Routes

This compound can be synthesized through the reaction of diethyl phosphorochloridate with diethyl phosphorothioate in the presence of a base.[1] This reaction should be conducted under anhydrous conditions to prevent hydrolysis of the starting materials.

A second significant route to the formation of this compound is as a decomposition product of the widely used organophosphorus insecticide, diazinon.[6][7] This decomposition can occur during storage and is a critical consideration in the toxicological assessment of aged diazinon formulations.[6][7]

Caption: General synthesis scheme for this compound.

Representative Synthesis Protocol

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with a solution of diethyl phosphorothioate in a suitable anhydrous solvent (e.g., toluene).

-

Addition of Base: An anhydrous base, such as pyridine or triethylamine (1.1 equivalents), is added to the flask, and the mixture is cooled in an ice bath.

-

Reactant Addition: Diethyl phosphorochloridate (1.0 equivalent) is added dropwise via the dropping funnel while maintaining the temperature below 5°C.

-

Reaction: The reaction mixture is allowed to warm to room temperature and stirred for several hours to overnight. The progress of the reaction should be monitored by an appropriate technique, such as ³¹P NMR spectroscopy.

-

Workup: The reaction mixture is filtered to remove the precipitated salt (e.g., pyridinium hydrochloride). The filtrate is then washed sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation or column chromatography on silica gel.

Chemical Reactivity

This compound is expected to exhibit reactivity typical of organothiophosphates:

-

Oxidation: The thiono (P=S) group can be oxidized to the corresponding oxon (P=O) form, a reaction that can occur metabolically and often results in a more potent cholinesterase inhibitor.

-

Hydrolysis: The pyrophosphate bond is susceptible to hydrolysis, which is accelerated under acidic or basic conditions, yielding diethyl phosphate and diethyl thiophosphate. The rate of hydrolysis of TEPP analogs is influenced by the number of thiono groups, with TEPP hydrolyzing faster than O,S-TEPP, which in turn is less stable than S,S-TEPP (Sulfotep).[5]

Mechanism of Action: Cholinesterase Inhibition

The primary mechanism of toxicity for this compound, like other organophosphates, is the inhibition of acetylcholinesterase (AChE).[1] AChE is a critical enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine in synaptic clefts.

Caption: Pathway of acetylcholinesterase inhibition by this compound.

By irreversibly phosphorylating a serine residue in the active site of AChE, this compound renders the enzyme inactive. This leads to an accumulation of acetylcholine, resulting in continuous stimulation of cholinergic receptors in the nervous system, leading to a state known as cholinergic crisis.

Representative Protocol for IC₅₀ Determination (Ellman's Method)

The inhibitory potency of a compound like this compound on AChE activity is typically determined using the colorimetric method developed by Ellman.

-

Reagent Preparation:

-

Phosphate buffer (0.1 M, pH 8.0).

-

DTNB (5,5'-dithio-bis-(2-nitrobenzoic acid)) solution.

-

Acetylthiocholine iodide (ATCI) solution (substrate).

-

AChE enzyme solution.

-

Serial dilutions of this compound in a suitable solvent.

-

-

Assay Procedure:

-

In a 96-well plate, add phosphate buffer, DTNB solution, and the AChE enzyme solution to each well.

-

Add different concentrations of the this compound solution to the test wells and a solvent blank to the control wells.

-

Pre-incubate the plate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 15 minutes).

-

Initiate the reaction by adding the ATCI substrate solution to all wells.

-

Measure the absorbance at 412 nm at regular intervals using a microplate reader.

-

-

Data Analysis:

-

Calculate the rate of reaction for each concentration of the inhibitor.

-

Determine the percentage of inhibition relative to the control.

-

Plot the percentage inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.

-

Toxicological Profile

This compound is considered to be a highly toxic compound, with harmful effects through dermal contact, ingestion, and inhalation.[1] A forensic case report noted that in a fatal poisoning from decomposed diazinon, this compound was a major component, highlighting its significant toxicity.[6][7]

Table 3: Comparative Acute Toxicity of Related Organophosphates

| Compound | Species | Route | LD₅₀ (mg/kg) | Source |

|---|---|---|---|---|

| TEPP | Rat | Oral | ~0.5 | [4] |

| TEPP | Guinea Pig | Oral | ~2.3 | [4] |

| TEPP | Human (lethal dose) | Oral | ~1.4 | [4] |

| Sulfotep | Rat | Oral | 7.5 | [8] |

| Diazinon | Rat | Oral | 300-400 |[1] |

Given that this compound is structurally intermediate between the highly toxic TEPP and the less (but still significantly) toxic Diazinon, and is reported to be more toxic than Diazinon, its LD₅₀ is expected to be low, indicating high acute toxicity.[6]

Analytical Methodologies

The analysis of this compound, particularly as an impurity or degradant in diazinon, is typically performed using chromatographic techniques coupled with mass spectrometry.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds like this compound. A mass spectrum for a compound identified as O,O,O,O-TETRA-ETHYL-THIOLDIPHOSPHATE is available in spectral databases and can be used for identification.[9]

Representative GC-MS Protocol:

-

Sample Preparation:

-

Liquid-Liquid Extraction (LLE): For aqueous samples, extraction into an organic solvent like dichloromethane or ethyl acetate.

-

Solid-Phase Extraction (SPE): For complex matrices, use of a C18 or similar cartridge to clean up and concentrate the analyte.

-

-

GC Conditions:

-

Column: A non-polar or semi-polar capillary column, such as a 5% phenyl polysiloxane phase (e.g., DB-5ms).

-

Injector: Splitless injection mode is typically used for trace analysis.

-

Oven Program: A temperature gradient is used to separate the analytes, for example, starting at 60°C and ramping up to 300°C.

-

Carrier Gas: Helium at a constant flow rate.

-

-

MS Conditions:

-

Ionization: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Full scan mode for identification of unknown peaks and selected ion monitoring (SIM) mode for quantification of known analytes for higher sensitivity.

-

Caption: A typical workflow for the analysis of this compound by GC-MS.

High-Performance Liquid Chromatography (HPLC)

While GC-MS is common, HPLC coupled with a suitable detector (e.g., UV or MS) can also be employed, particularly for less volatile or thermally labile related compounds. A reversed-phase C18 column with a mobile phase of acetonitrile and water or a buffer is a common starting point for method development.[10][11]

Conclusion

This compound is a highly toxic organothiophosphate that warrants significant caution in its handling and study. Its primary relevance to the scientific community lies in its role as a potent acetylcholinesterase inhibitor and as a toxicologically significant degradation product of the insecticide diazinon. While a comprehensive set of experimental data for this specific molecule is not widely published, a strong understanding of its chemical nature and biological activity can be inferred from its structure and comparison with its close analogs, TEPP and Sulfotep. The analytical and experimental protocols outlined in this guide provide a solid foundation for researchers to safely and effectively investigate this compound further. Future research should focus on obtaining precise toxicological data (LD₅₀, IC₅₀) and detailed spectroscopic characterization to fill the existing gaps in the scientific literature.

References

-

LookChem. (n.d.). Cas 645-78-3, this compound. Retrieved from [Link]

-

Centers for Disease Control and Prevention. (n.d.). TEPP - IDLH. Retrieved from [Link]

-

Wikipedia. (n.d.). Pyrophosphoric acid. Retrieved from [Link]

-

LookChem. (n.d.). This compound 645-78-3 wiki. Retrieved from [Link]

-

SpectraBase. (n.d.). O,O,O,O-TETRA-ETHYL-THIOLDIPHOSPHATE - Optional[MS (GC)]. Retrieved from [Link]

- Melnyk, S., et al. (2000). A new HPLC method for the simultaneous determination of oxidized and reduced plasma aminothiols using coulometric electrochemical detection. Journal of nutritional biochemistry.

-

ResearchGate. (n.d.). IC50 values for acetylcholinesterase (AChE) inhibition and DPPH. Retrieved from [Link]

- Nishiguchi, M., et al. (2003). A Case of Suicide by Ingestion of Completely Decomposed Pesticide Diazinon. The Bulletin of the Japanese Society for the Practice of Forensic Medicine.

- Nishiguchi, M., et al. (2003). A Case of Suicide by Ingestion of Completely Decomposed Pesticide Diazinon. Canadian Society of Forensic Science Journal.

-

ResearchGate. (n.d.). Post-Mortem Analysis of Diazinon and its major Metabolite, 2-isopropyl-4-methyl-6-hydroxypyrimidine, in a Case of Fatal Diazinon Ingestion. Retrieved from [Link]

-

Wikipedia. (n.d.). Sulfotep. Retrieved from [Link]

-

PubMed. (1988). 1H-, 13C- and 31P-NMR studies of dioctanoylphosphatidylcholine and dioctanoylthiophosphatidylcholine. Retrieved from [Link]

-

ResearchGate. (n.d.). IC50 values for acetylcholinesterase and butyrylcholinesterase. Retrieved from [Link]

-

PubMed. (2005). A novel HPLC method for quantification of 10 antiepileptic drugs or metabolites in serum/plasma using a monolithic column. Retrieved from [Link]

- Google Patents. (n.d.). CN109053799B - Synthesis method of diethyl p-toluenesulfonyloxymethylphosphonate.

-

PubMed. (1995). Inhibition of cholinesterase-associated aryl acylamidase activity by anticholinesterase agents: focus on drugs potentially effective in Alzheimer's disease. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of O,O -Diethyl Arylthiophosphonate from O -Aryl- O , O -diethylthiophosphate. Retrieved from [Link]

-

MDPI. (n.d.). The Impact of Tetraethyl Pyrophosphate (TEPP) Pesticide on the Development and Behavior of Danio rerio. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Sulfotep. Retrieved from [Link]

-

PubMed Central. (n.d.). A critical review on the potential impacts of neonicotinoid insecticide use: current knowledge of environmental fate, toxicity, and implications for human health. Retrieved from [Link]

-

ResearchGate. (n.d.). Reactions of Diethyl Mesyl- or Tosyloxyphosphonates with Diethyl Phosphite and Base: A Method Claimed to Yield Bisphosphonates. Retrieved from [Link]

-

PubMed Central. (n.d.). Acute Toxicities of Three Para-Phenylenediamine Quinones to Coho Salmon (Oncorhynchus kisutch) Juveniles and Embryonic Cells. Retrieved from [Link]

-

University of Ottawa NMR Facility Blog. (2009). 13C NMR with 1H and 31P Decoupling. Retrieved from [Link]

-

Royal Society of Chemistry. (2020). A critical review on the potential impacts of neonicotinoid insecticide use: current knowledge of environmental fate, toxicity, and implications for human health. Retrieved from [Link]

-

PubChem. (n.d.). Sulfotep. Retrieved from [Link]

-

Organic Syntheses. (n.d.). SYNTHESIS OF Et2SBr•SbCl5Br AND ITS USE IN BIOMIMETIC BROMINATIVE POLYENE CYCLIZATIONS. Retrieved from [Link]

-

ResearchGate. (n.d.). STUDY ON THE SYNTHESIS OF DIETHYL METHYL-PHOSPHONITE. Retrieved from [Link]

-

ResearchGate. (n.d.). Environmental fate and exposure; neonicotinoids and fipronil. Retrieved from [Link]

-

mzCloud. (n.d.). O O Diethyl thiophosphate. Retrieved from [Link]

-

ResearchGate. (n.d.). Development of RP- HPLC Method for Simultaneous Estimation of Mycophenolate Mofetil and Tacrolimus. Retrieved from [Link]

-

PubMed Central. (n.d.). Acute Toxicity Testing of the Tire Rubber–Derived Chemical 6PPD‐quinone on Atlantic Salmon (Salmo salar) and Brown Trout (Salmo trutta). Retrieved from [Link]

-

Journal of Materials and Environmental Science. (2018). Development of RP- HPLC Method for Simultaneous Estimation of Mycophenolate Mofetil and Tacrolimus. Retrieved from [Link]

-

PubMed. (2024). A Novel HPLC Method for Quality Inspection of NRK Biosynthesized β-Nicotinamide Mononucleotide. Retrieved from [Link]

-

PubMed. (2024). Environmental fate of tire-rubber related pollutants 6PPD and 6PPD-Q: A review. Retrieved from [Link]

Sources

- 1. atsdr.cdc.gov [atsdr.cdc.gov]

- 2. This compound | 645-78-3 [chemicalbook.com]

- 3. hpst.cz [hpst.cz]

- 4. TEPP - IDLH | NIOSH | CDC [cdc.gov]

- 5. Sulfotep - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. 31Phosphorus NMR [chem.ch.huji.ac.il]

- 8. Sulfotep | C8H20O5P2S2 | CID 19395 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. dev.spectrabase.com [dev.spectrabase.com]

- 10. A novel HPLC method for quantification of 10 antiepileptic drugs or metabolites in serum/plasma using a monolithic column - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Synthesis of Monothiono-TEPP

This guide provides a comprehensive overview of the synthetic pathways, precursor chemistry, and essential protocols for the preparation of Monothiono-TEPP (Tetraethyl monothiopyrophosphate). Designed for researchers and professionals in drug development and organic chemistry, this document elucidates the causal relationships behind experimental choices, ensuring a deep, actionable understanding of the synthesis process.

Introduction: The Significance of Monothiono-TEPP

Tetraethyl pyrophosphate (TEPP) was one of the first synthetic organophosphate insecticides, notable for its potent acetylcholinesterase (AChE) inhibition.[1][2][3] The introduction of a sulfur atom to create Monothiono-TEPP modifies its physicochemical properties, including its reactivity, lipophilicity, and metabolic fate. This thionated analogue serves as a critical tool in mechanistic studies of AChE inhibition and as a structural motif in the development of novel therapeutic agents and pesticides. Understanding its synthesis is fundamental to exploring its potential applications.

The core of Monothiono-TEPP synthesis is a two-stage process: first, the generation of the TEPP precursor, followed by a controlled thionation reaction. This guide will detail a reliable and well-documented pathway for both stages.

Synthesis of the Core Precursor: Tetraethyl Pyrophosphate (TEPP)

The synthesis of TEPP is a classic problem in organophosphorus chemistry, with several established routes.[1][3] Among the most direct and frequently cited methods is the controlled hydrolysis of diethyl chlorophosphate.[1][4] This method is advantageous due to the commercial availability of the starting material and the straightforward reaction conditions.

Mechanistic Rationale

The reaction proceeds via the formation of a diethyl phosphoric acid intermediate through the hydrolysis of one equivalent of diethyl chlorophosphate. This intermediate then acts as a nucleophile, attacking a second equivalent of diethyl chlorophosphate to form the P-O-P pyrophosphate linkage. A non-nucleophilic base, such as pyridine, is crucial to scavenge the HCl byproduct, driving the reaction to completion and preventing acid-catalyzed side reactions.[4]

TEPP Synthesis Pathway Diagram

Sources

An In-depth Technical Guide to the Mechanism of Action of Monothiono TEPP as a Cholinesterase Inhibitor

Prepared for: Researchers, Scientists, and Drug Development Professionals Prepared by: Gemini, Senior Application Scientist

Abstract

Organophosphorus compounds (OPs) represent a broad class of chemicals used extensively as pesticides and developed as chemical warfare nerve agents[1][2]. Their primary mechanism of toxicity stems from the potent and often irreversible inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system[2][3]. This guide provides a detailed technical examination of the mechanism of action for a specific organothiophosphate, Monothiono TEPP, also known as Sulfotep[4][5]. We will dissect the multi-stage process of its action, from metabolic bioactivation to the covalent modification of the AChE active site and the subsequent "aging" process that renders the inhibition irreversible. Furthermore, this guide will present established experimental protocols for characterizing such inhibitors and discuss the biochemical basis of current treatment strategies.

Introduction to Organophosphate Toxicity and Acetylcholinesterase

The nervous system's function relies on the precise transmission of signals across synapses. A key neurotransmitter in both the central and peripheral nervous systems is acetylcholine (ACh)[3][6]. After its release into the synaptic cleft, ACh binds to postsynaptic receptors to propagate a nerve signal. To terminate this signal and prevent constant stimulation, the enzyme acetylcholinesterase (AChE) rapidly hydrolyzes ACh into choline and acetic acid[3][6].

Organophosphates like Sulfotep disrupt this vital process. By inhibiting AChE, they cause an accumulation of ACh in the synapse, leading to hyperstimulation of muscarinic and nicotinic receptors[3]. This results in a state known as a "cholinergic crisis," characterized by a range of symptoms from muscle fasciculations and glandular hypersecretion to seizures, respiratory failure, and death[1][2][3]. Sulfotep (tetraethyldithiopyrophosphate) is a non-systemic organothiophosphate insecticide and acaricide that functions as a potent AChE inhibitor[4]. Understanding its specific mechanism is crucial for the development of effective countermeasures and diagnostics.

The Target Enzyme: Acetylcholinesterase (AChE)

AChE is a serine hydrolase renowned for its remarkable catalytic efficiency. The heart of its function lies in a catalytic triad within a deep active-site gorge. This triad consists of three amino acid residues:

-

Serine (Ser203 in Torpedo californica AChE) : Provides the nucleophilic hydroxyl group that attacks acetylcholine.

-

Histidine (His440) : Acts as a general base, accepting a proton from the serine hydroxyl group to increase its nucleophilicity.

-

Glutamate (Glu327) : Stabilizes the protonated histidine, completing the catalytic charge-relay system.

The inhibition of this finely tuned enzymatic machine is the central event in this compound toxicity.

The Inhibitor: this compound (Sulfotep)

Sulfotep is an organothiophosphate, meaning it contains a phosphorus atom double-bonded to a sulfur atom (a thion or P=S group)[4][5]. Its chemical formula is C₈H₂₀O₅P₂S₂[4][7]. A critical feature of thionophosphates is that they are not potent inhibitors of AChE in their native form. They require metabolic conversion to their oxygen analogs (oxons) to become biologically active.

The Multi-Stage Mechanism of Inhibition

The inhibition of AChE by Sulfotep is not a single-step event but a cascade of chemical transformations, both within the body's metabolic systems and at the active site of the enzyme.

Stage 1: Bioactivation - The Lethal Synthesis

The journey from exposure to toxicity begins with bioactivation, a process where the body's own enzymes convert a less toxic compound into a more toxic one[8][9]. For Sulfotep, this involves the oxidative desulfuration of the thiono (P=S) group to its highly reactive oxono (P=O) analog. This conversion is primarily mediated by cytochrome P450 (CYP450) enzymes in the liver.

This metabolic step is paramount because the phosphorus atom in the P=O bond is significantly more electrophilic (electron-attracting) than in the P=S bond. This increased electrophilicity makes the oxon metabolite a much more potent target for nucleophilic attack by the serine residue in the AChE active site.

Stage 2: Covalent Phosphorylation of the AChE Active Site

Once the activated oxon metabolite of Sulfotep reaches the cholinergic synapses, it readily enters the active-site gorge of AChE. Here, the inhibition process mirrors the initial steps of normal acetylcholine hydrolysis but with a devastatingly different outcome.

-

Nucleophilic Attack: The serine hydroxyl group of the catalytic triad, activated by the nearby histidine, performs a nucleophilic attack on the electrophilic phosphorus atom of the Sulfotep-oxon.

-

Formation of a Covalent Adduct: This attack results in the formation of a stable, covalent bond between the phosphorus atom and the serine oxygen. A leaving group from the organophosphate is displaced, and the enzyme becomes "phosphorylated"[3].

This phosphorylated enzyme is now inactive. It cannot perform its physiological function of hydrolyzing acetylcholine, leading to the toxic accumulation of the neurotransmitter[3][4].

Stage 3: The "Aging" Process and Irreversibility

The phosphorylated AChE complex can, in some cases, be reactivated by strong nucleophiles called oximes (discussed in Section 6.0). However, this window of opportunity is often short due to a process known as "aging"[10][11].

Aging is a chemical reaction that the covalently bound organophosphate undergoes while attached to the enzyme. It typically involves the cleavage of one of the alkyl (in this case, ethyl) groups from the phosphorus adduct[11][12]. This dealkylation leaves a negatively charged oxygen atom on the phosphorus, creating a monoanionic phosphyl adduct[13]. This aged complex exhibits greatly increased stability and is refractory to reactivation by standard oxime antidotes[10][13][14]. The rate of aging is highly dependent on the specific chemical structure of the organophosphate, ranging from minutes to hours[3][12]. Once aging has occurred, the inhibition is considered effectively irreversible, and the cell must synthesize new AChE enzymes to restore function[15].

The complete mechanistic pathway is visualized in the diagram below.

Experimental Validation and Characterization

The elucidation of this mechanism relies on robust experimental techniques. For researchers studying novel inhibitors or characterizing existing ones, in vitro assays are fundamental.

In Vitro Protocol: The Ellman Assay for AChE Activity

The most common method for measuring AChE activity and its inhibition is the Ellman assay[16][17]. This colorimetric assay is reliable, simple, and suitable for high-throughput screening[16].

Causality and Principle: The assay does not measure acetylcholine hydrolysis directly. Instead, it uses a synthetic substrate, acetylthiocholine (ATCI), which AChE hydrolyzes to produce thiocholine[16][17]. The sulfhydryl group of thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, or Ellman's reagent) in a secondary reaction. This reaction produces a yellow-colored anion, 5-thio-2-nitrobenzoate (TNB), which has a strong absorbance at 412 nm[16]. The rate of yellow color formation is directly proportional to the AChE activity. By including an inhibitor like Sulfotep, one can measure the reduction in this rate and quantify the inhibitor's potency (e.g., as an IC₅₀ value).

Step-by-Step Methodology (96-well plate format):

-

Reagent Preparation:

-

Phosphate Buffer: 0.1 M, pH 8.0.

-

DTNB Solution: 10 mM DTNB in phosphate buffer.

-

ATCI Solution: 14 mM ATCI in deionized water (prepare fresh).

-

AChE Solution: 1 U/mL AChE in phosphate buffer (keep on ice).

-

Inhibitor Stock: Prepare a concentrated stock of Sulfotep in a suitable solvent (e.g., ethanol or DMSO) and create serial dilutions.

-

-

Plate Setup:

-

Blank Wells: 150 µL Buffer + 10 µL DTNB + 10 µL ATCI (No enzyme).

-

Control Wells (100% Activity): 140 µL Buffer + 10 µL AChE + 10 µL DTNB + 10 µL Inhibitor Solvent.

-

Test Wells: 140 µL Buffer + 10 µL AChE + 10 µL DTNB + 10 µL of each Sulfotep dilution.

-

-

Pre-incubation: Add buffer, AChE, DTNB, and the inhibitor (or its solvent for control wells) to the respective wells. Mix gently and incubate for a defined period (e.g., 10-15 minutes) at a controlled temperature (e.g., 25°C) to allow the inhibitor to interact with the enzyme.

-

Reaction Initiation: Add 10 µL of ATCI solution to all wells (except blanks) to start the enzymatic reaction.

-

Kinetic Measurement: Immediately place the plate in a microplate reader and measure the change in absorbance at 412 nm over time (e.g., every 30 seconds for 5-10 minutes).

-

Data Analysis:

-

Calculate the rate of reaction (V) for each well (ΔAbsorbance/Δtime).

-

Normalize the rates of the test wells to the average rate of the control wells to get the percent inhibition.

-

Plot percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

-

The workflow for this assay is visualized below.

Toxicological Significance and Countermeasures

The irreversible inhibition of AChE by agents like Sulfotep necessitates rapid and targeted medical intervention. Standard treatment for OP poisoning involves a dual-drug approach.

-

Atropine: A muscarinic receptor antagonist. Atropine does not reactivate the inhibited enzyme but instead competitively blocks the muscarinic acetylcholine receptors from the excess ACh, mitigating symptoms like bronchorrhea, bronchospasm, and bradycardia[3][18].

-

Oxime Reactivators (e.g., Pralidoxime, 2-PAM): These are nucleophilic agents designed specifically to reactivate the phosphorylated enzyme[15][19]. The oxime group of pralidoxime attacks the phosphorus atom of the OP-AChE adduct, cleaving the bond between the organophosphate and the serine residue, thereby regenerating the active enzyme[18][19].

However, the efficacy of oximes is critically time-dependent. They are only effective before the aging process occurs[3][15]. Once the enzyme has aged, the negatively charged adduct repels the oxime, rendering it unable to reactivate the enzyme[13]. This underscores the importance of rapid administration of antidotes following OP exposure.

Conclusion

The mechanism of action of this compound (Sulfotep) as a cholinesterase inhibitor is a sophisticated, multi-step process that highlights the principles of bioactivation, covalent enzyme inhibition, and time-dependent irreversible inactivation. A thorough understanding of each stage—from the initial P450-mediated desulfuration to the final aging of the phosphorylated enzyme—is essential for the fields of toxicology, drug development, and environmental science. The experimental protocols outlined provide a framework for the quantitative assessment of these powerful inhibitors, while the discussion of countermeasures underscores the critical biochemical race against the clock to prevent irreversible enzyme inactivation.

References

-

Sulfotep - Wikipedia. (n.d.). Retrieved January 12, 2026, from [Link]

-

J, P., & D, S. (2023). Organophosphate Toxicity. In StatPearls. StatPearls Publishing. Retrieved from [Link]

-

Pralidoxime • LITFL • Toxicology Library Antidotes. (n.d.). Retrieved January 12, 2026, from [Link]

-

Jett, D. A. (2023). Mechanisms of Organophosphate Toxicity and the Role of Acetylcholinesterase Inhibition. Toxics, 11(10), 859. Retrieved from [Link]

-

Pralidoxime - Medical Countermeasures Database - CHEMM. (n.d.). Retrieved January 12, 2026, from [Link]

-

What is the mechanism of Pralidoxime Iodide? - Patsnap Synapse. (2024). Retrieved January 12, 2026, from [Link]

-

Chai, P. R., Hayes, B. D., Erickson, T. B., & Boyer, E. W. (2015). Efforts towards treatments against aging of organophosphorus-inhibited acetylcholinesterase. Journal of Medical Toxicology, 11(1), 75–84. Retrieved from [Link]

-

Valverde, A., & Jett, D. A. (2016). Mechanisms of organophosphate neurotoxicity. Current Environmental Health Reports, 3(3), 274–282. Retrieved from [Link]

-

What is the mechanism of Pralidoxime Chloride? - Patsnap Synapse. (2024). Retrieved January 12, 2026, from [Link]

-

Pang, Y.-P., & Gao, Y. (2012). Aging Mechanism of Soman Inhibited Acetylcholinesterase. The Journal of Physical Chemistry B, 116(40), 12221–12228. Retrieved from [Link]

-

Pang, Y.-P., & Gao, Y. (2012). Aging Mechanism of Soman Inhibited Acetylcholinesterase. The Journal of Physical Chemistry B, 116(40), 12221–12228. Retrieved from [Link]

-

Zhang, Y., & Li, H. (2017). Is it possible to reverse aged acetylcholinesterase inhibited by organophosphorus compounds? Insight from the theoretical study. Physical Chemistry Chemical Physics, 19(39), 26733–26741. Retrieved from [Link]

-

Ellman Esterase Assay Protocol | PDF | Enzyme Kinetics - Scribd. (n.d.). Retrieved January 12, 2026, from [Link]

-

Taylor, P., & Radić, Z. (2017). Why is Aged Acetylcholinesterase So Difficult to Reactivate? Molecules, 22(12), 2216. Retrieved from [Link]

-

Video: Anticholinesterase Agents: Poisoning and Treatment - JoVE. (2023). Retrieved January 12, 2026, from [Link]

-

Sulfotep | C8H20O5P2S2 - PubChem. (n.d.). National Institutes of Health. Retrieved January 12, 2026, from [Link]

-

Mechanism of the inhibition of cholinesterase by OPs. - ResearchGate. (n.d.). Retrieved January 12, 2026, from [Link]

-

Sulfotep (Ref: ENT 16273) - AERU. (n.d.). University of Hertfordshire. Retrieved January 12, 2026, from [Link]

-

Ondrej, K., & Kamil, K. (2007). New findings about Ellman's method to determine cholinesterase activity. Chemico-Biological Interactions, 165(2), 149–155. Retrieved from [Link]

-

Dekant, W., Vamvakas, S., & Anders, M. W. (1990). Glutathione-dependent bioactivation of xenobiotics. Progress in Drug Metabolism, 12, 191–233. Retrieved from [Link]

-

Hughes, T. B., Miller, G. P., & Swamidass, S. J. (2021). Modeling the Bioactivation and Subsequent Reactivity of Drugs. Chemical Research in Toxicology, 34(2), 529–543. Retrieved from [Link]

-

Cholinesterase inhibitor - Wikipedia. (n.d.). Retrieved January 12, 2026, from [Link]

-

Hughes, T. B., Miller, G. P., & Swamidass, S. J. (2021). Modeling the Bioactivation and Subsequent Reactivity of Drugs. Chemical Research in Toxicology, 34(2), 529–543. Retrieved from [Link]

-

Banki, K., & Anders, M. W. (1993). Fatty acid beta-oxidation-dependent bioactivation of halogenated thiaalkanoic acids in isolated rat hepatocytes. Chemical Research in Toxicology, 6(5), 655–661. Retrieved from [Link]

-

Glatt, H. (2000). Sulfotransferases in the bioactivation of xenobiotics. Chemico-Biological Interactions, 129(1-2), 141–170. Retrieved from [Link]

-

Colović, M. B., Krstić, D. Z., Lazarević-Pašti, T. D., Bondžić, A. M., & Vasić, V. M. (2013). Acetylcholinesterase Inhibitors: Pharmacology and Toxicology. Current Neuropharmacology, 11(3), 315–335. Retrieved from [Link]

-

Håkansson, L. (1993). Mechanism of action of cholinesterase inhibitors in Alzheimer's disease. Acta Neurologica Scandinavica. Supplementum, 149, 7–9. Retrieved from [Link]

-

T, K., & A, G. (2023). Cholinesterase Inhibitors. In StatPearls. StatPearls Publishing. Retrieved from [Link]

-

What are Cholinesterase inhibitors and how do they work? - Patsnap Synapse. (2024). Retrieved January 12, 2026, from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Mechanisms of organophosphate neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Organophosphate Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Sulfotep - Wikipedia [en.wikipedia.org]

- 5. Sulfotep | C8H20O5P2S2 | CID 19395 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]

- 7. biosynth.com [biosynth.com]

- 8. Modeling the Bioactivation and Subsequent Reactivity of Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Modeling the Bioactivation and Subsequent Reactivity of Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Efforts towards treatments against aging of organophosphorus-inhibited acetylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Video: Anticholinesterase Agents: Poisoning and Treatment [jove.com]

- 12. Aging Mechanism of Soman Inhibited Acetylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Is it possible to reverse aged acetylcholinesterase inhibited by organophosphorus compounds? Insight from the theoretical study - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 15. litfl.com [litfl.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. How do I screen for acetylcholinesterase activity? | AAT Bioquest [aatbio.com]

- 18. What is the mechanism of Pralidoxime Iodide? [synapse.patsnap.com]

- 19. Pralidoxime - Medical Countermeasures Database - CHEMM [chemm.hhs.gov]

In Vitro Characterization of Monothiono TEPP: A Technical Guide for Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the in vitro characterization of Monothiono TEPP (O,O,O',O'-Tetraethyl monothiodiphosphate), an organothiophosphate compound with potent acetylcholinesterase (AChE) inhibitory activity. This document is intended for researchers, scientists, and drug development professionals engaged in the preclinical assessment of neuroactive compounds. We will delve into the core mechanistic principles, provide detailed, field-proven experimental protocols, and offer insights into the interpretation of the generated data. The methodologies outlined herein are designed to establish a robust in vitro profile of this compound, focusing on its primary mechanism of action and potential neurotoxicity.

Introduction: Understanding this compound

This compound belongs to the organothiophosphate class of compounds, structurally related to tetraethyl pyrophosphate (TEPP) and Sulfotep.[1] Organothiophosphates are characterized by the presence of a sulfur atom in place of an oxygen atom in the phosphate group.[2] The primary mechanism of toxicity for many organophosphates is the inhibition of acetylcholinesterase (AChE), a critical enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh) in synaptic clefts.[3][4] Inhibition of AChE leads to an accumulation of ACh, resulting in overstimulation of cholinergic receptors and subsequent neurotoxic effects.[5]

This compound's potential as a potent AChE inhibitor necessitates a thorough in vitro characterization to determine its potency, selectivity, and potential for off-target effects.[1] This guide will provide the necessary protocols to build this essential dataset.

Chemical and Physical Properties of this compound

A foundational understanding of the test article's properties is paramount for accurate experimental design.

| Property | Value | Reference |

| CAS Number | 645-78-3 | [1][6][7] |

| Molecular Formula | C₈H₂₀O₆P₂S | [1][7] |

| Molecular Weight | 306.26 g/mol | [1] |

| IUPAC Name | Diethoxyphosphinothioyl diethyl phosphate | [1] |

| Physical State | Oil | [1][8] |

| Solubility | Slightly soluble in Chloroform and Methanol | [8] |

Mechanism of Action: Acetylcholinesterase Inhibition

The primary mode of action for this compound is the inhibition of AChE.[1] Organothiophosphates with a P=S bond, like this compound, often require metabolic activation to their oxon (P=O) analogues to become potent AChE inhibitors.[9] This bioactivation is typically mediated by cytochrome P450 (CYP) enzymes in the liver.[7][10]

The oxon metabolite then acts as an irreversible inhibitor of AChE by phosphorylating a serine residue in the enzyme's active site.[11] This covalent modification renders the enzyme non-functional.

Caption: Mechanism of AChE inhibition by this compound.

In Vitro Characterization Workflow

A tiered approach is recommended for the in vitro characterization of this compound, starting with its primary target and progressing to broader assessments of neurotoxicity.

Caption: Tiered workflow for in vitro characterization.

Experimental Protocols

Acetylcholinesterase Inhibition Assay (Ellman's Method)

The Ellman's assay is a robust and widely used colorimetric method for measuring AChE activity.[2][3] It relies on the hydrolysis of acetylthiocholine (ATCh) by AChE, which produces thiocholine. Thiocholine then reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate (TNB), which can be quantified spectrophotometrically at 412 nm.[5][8]

-

Enzyme Source: Human recombinant AChE is preferred for its high purity and relevance to human physiology. However, AChE from other sources like electric eel or rat brain can also be used, but species-specific differences in inhibitor sensitivity should be considered.[12]

-

Substrate Concentration: The concentration of ATCh should be carefully chosen. Using a concentration around the Michaelis-Menten constant (Km) allows for sensitive detection of competitive inhibitors.

-

pH and Temperature: The assay is typically performed at a physiological pH (7.4-8.0) and a constant temperature (e.g., 37°C) to ensure optimal enzyme activity and inhibitor binding.[2]

-

Reagent Preparation:

-

Phosphate Buffer: 0.1 M sodium phosphate buffer, pH 8.0.

-

DTNB Solution: Dissolve DTNB in the phosphate buffer to a final concentration of 10 mM.

-

ATCh Solution: Dissolve acetylthiocholine iodide in deionized water to a final concentration of 10 mM.

-

AChE Solution: Prepare a stock solution of human recombinant AChE in phosphate buffer. The final concentration in the assay should be determined empirically to yield a linear reaction rate for at least 10 minutes.

-

Test Compound: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions.

-

-

Assay Procedure (96-well plate format):

-

Add 140 µL of phosphate buffer to each well.

-

Add 20 µL of DTNB solution to each well.

-

Add 10 µL of the test compound dilution (or vehicle control) to the respective wells.

-

Add 10 µL of the AChE solution to each well to initiate the pre-incubation.

-

Pre-incubate the plate at 37°C for 15 minutes.

-

Initiate the reaction by adding 20 µL of ATCh solution to each well.

-

Immediately measure the absorbance at 412 nm every minute for 10 minutes using a microplate reader.

-

-

Data Analysis:

-

Calculate the rate of reaction (V) for each concentration of the inhibitor.

-

Determine the percentage of inhibition relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[13][14]

-

AChE Inhibition Assay with Metabolic Activation

To account for the potential bioactivation of this compound, the AChE inhibition assay should be performed with the inclusion of a metabolic system, such as human liver microsomes.[5][7]

-

Additional Reagents:

-

Human Liver Microsomes: Commercially available pooled human liver microsomes.

-

NADPH Regenerating System: A solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase.

-

-

Modified Assay Procedure:

-

In a separate pre-incubation step, combine the test compound, human liver microsomes, and the NADPH regenerating system in phosphate buffer.

-

Incubate this mixture at 37°C for a defined period (e.g., 30 minutes) to allow for metabolic conversion.

-

Following the metabolic activation step, transfer an aliquot of this mixture to the 96-well plate and proceed with the Ellman's assay as described in section 4.1.

-

In Vitro Neurotoxicity Assessment

Beyond direct enzyme inhibition, it is crucial to assess the broader neurotoxic potential of this compound. This can be achieved using neuronal cell lines such as the human neuroblastoma SH-SY5Y line, which is a well-established model for neurotoxicity studies.[15][16]

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability.

-

Cell Culture: Culture SH-SY5Y cells in a suitable medium (e.g., DMEM with 10% FBS) in a 96-well plate until they reach approximately 80% confluency.

-

Compound Treatment: Expose the cells to various concentrations of this compound for a defined period (e.g., 24 or 48 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

This assay assesses the ability of a compound to interfere with the growth of neurites, a key process in neuronal development and health.[3][11][17]

-

Cell Plating: Plate SH-SY5Y cells (or a more sensitive neuronal cell line like iPSC-derived neurons) on a suitable matrix (e.g., poly-D-lysine or laminin-coated plates) at a low density.[11]

-

Differentiation (if applicable): For SH-SY5Y cells, induce differentiation into a more neuronal phenotype using agents like retinoic acid.

-

Compound Treatment: Treat the cells with non-cytotoxic concentrations of this compound.

-

Incubation: Incubate the cells for a period sufficient for neurite extension (e.g., 48-72 hours).[3]

-

Staining: Fix the cells and stain for neuronal markers such as β-III tubulin to visualize the neurites.

-

Imaging and Analysis: Acquire images using high-content imaging systems and analyze neurite length and branching using specialized software.[17]

Data Presentation and Interpretation

Hypothetical Data for this compound

Table 1: Acetylcholinesterase Inhibition by this compound

| Assay Condition | IC50 (nM) | Hill Slope |

| Without Metabolic Activation | 1250 | 1.1 |

| With Human Liver Microsomes | 25 | 1.3 |

Interpretation: The significant decrease in the IC50 value in the presence of liver microsomes strongly suggests that this compound is a pro-inhibitor that requires metabolic activation to exert its potent anti-AChE activity.

Table 2: In Vitro Neurotoxicity Profile of this compound in SH-SY5Y Cells

| Assay | Endpoint | EC50 (µM) |

| MTT Assay | Cell Viability | 50 |

| Neurite Outgrowth Assay | Neurite Length | 5 |

Interpretation: The data indicates that this compound affects neurite outgrowth at concentrations ten-fold lower than those causing general cytotoxicity. This suggests a specific neurotoxic mechanism beyond simple cell death, likely related to its primary pharmacological activity.

Conclusion

The in vitro characterization of this compound requires a multi-faceted approach that addresses its primary mechanism of action and potential for broader neurotoxicity. The protocols outlined in this guide provide a robust framework for generating a comprehensive in vitro dataset. By systematically evaluating its acetylcholinesterase inhibitory potency, the necessity of metabolic activation, and its effects on neuronal cell health and morphology, researchers can build a solid foundation for further preclinical and clinical development. The self-validating nature of these assays, coupled with a thorough understanding of the underlying scientific principles, ensures the generation of reliable and interpretable data, which is paramount for informed decision-making in the drug development pipeline.

References

-

Worek, F., Thiermann, H., & Wille, T. (2020). Determination of acetylcholinesterase activity by the Ellman assay: a versatile tool for in vitro research on medical countermeasures against organophosphate poisoning. Drug Testing and Analysis, 12(6), 735-744. [Link]

-

Meek, E. C., et al. (2022). A rapid in vitro assay for evaluating the effects of acetylcholinesterase inhibitors and reactivators in the rat basolateral amygdala. Frontiers in Neuroscience, 16, 1028595. [Link]

-

Trammel, A. M., Simmons, J. E., & Borchardt, R. T. (1984). An Efficient in Vitro Assay for Acetylcholinesterase Reactivators Using Immobilized Enzyme. Pharmaceutical Research, 1(3), 115-120. [Link]

-

Molecular Devices. (n.d.). Neurite Outgrowth, Neurotoxicity. [Link]

-

Li, A. P. (2019). Use of High-throughput Enzyme-based Assay with Xenobiotic Metabolic Capability to Evaluate the Inhibition of Acetylcholinesterase Activity by Organophosphorus Pesticides. Toxicological Sciences, 168(1), 146-156. [Link]

-

Padilla, S., et al. (2017). Acetylcholinesterase Inhibition Assays for High-Throughput Screening. In High-Throughput Screening Assays in Toxicology. Humana Press, New York, NY. [Link]

-

Song, X. D., et al. (1997). Cytotoxic effects of MPTP on SH-SY5Y human neuroblastoma cells. Journal of Neuroscience Research, 49(4), 447-455. [Link]

-

PubChem. (n.d.). Sulfotep. [Link]

-

Wikipedia. (n.d.). Organothiophosphate. [Link]

-

Gultekin, F., et al. (2000). The effect of organophosphate insecticide chlorpyrifos-ethyl on lipid peroxidation and antioxidant enzymes (in vitro). Archives of Toxicology, 74(4-5), 253-258. [Link]

-

Taylor & Francis. (n.d.). Organothiophosphate – Knowledge and References. [Link]

-

Timchalk, C., et al. (2002). In Vitro Rat Hepatic and Intestinal Metabolism of the Organophosphate Pesticides Chlorpyrifos and Diazinon. Toxicological Sciences, 68(2), 268-278. [Link]

-

Kuca, K., et al. (2004). Reactivation of organophosphate-inhibited acetylcholinesterase by quaternary pyridinium aldoximes. Neurotoxicity Research, 6(7-8), 565-570. [Link]

-

Le, T. H., et al. (2015). An In Vitro Model of Human Dopaminergic Neurons Derived from Embryonic Stem Cells: MPP+ Toxicity and GDNF Neuroprotection. PLoS One, 10(6), e0130283. [Link]

-

Chesnut, M., et al. (2020). A Neurite Outgrowth Assay and Neurotoxicity Assessment with Human Neural Progenitor Cell-Derived Neurons. Journal of Visualized Experiments, (162), e60955. [Link]

-

G-Biosciences. (n.d.). Ellman's Reagent. [Link]

-

Fu, W., et al. (2022). In vitro inhibition of acetylcholinesterase activity by yellow field pea (Pisum sativum) protein-derived peptides as revealed by kinetics and molecular docking. Frontiers in Nutrition, 9, 1014165. [Link]

-

ResearchGate. (n.d.). Measurement of cytotoxicity in MPP⁺ treated SH-SY5Y cells.... [Link]

-

ResearchGate. (n.d.). Cytotoxicity of SH-SY5Y cells induced by MPP + treatment.... [Link]

-

Khan, A., et al. (2023). Identification of acetylcholinesterase inhibitors from traditional medicinal plants for Alzheimer's disease using in silico and machine learning approaches. Scientific Reports, 13(1), 16183. [Link]

-

MDPI. (2021). Dual Inhibitors of Acetylcholinesterase and Monoamine Oxidase-B for the Treatment of Alzheimer's Disease. [Link]

-

ResearchGate. (n.d.). (PDF) In vitro screening assays to identify natural or synthetic acetylcholinesterase inhibitors: Thin layer chromatography versus microplate methods. [Link]

-

PubMed Central. (n.d.). Identification of new allosteric sites and modulators of AChE through computational and experimental tools. [Link]

-

Bartolini, M., et al. (2003). Determination of inhibitors' potency (IC50) by a direct high-performance liquid chromatographic method on an immobilised acetylcholinesterase column. Journal of Chromatography A, 987(1-2), 351-359. [Link]

-

Birman, S. (1985). Determination of acetylcholinesterase activity by a new chemiluminescence assay with the natural substrate. The Biochemical journal, 225(3), 825–828. [Link]

-

Kamal, M. A., et al. (2003). Kinetics of human acetylcholinesterase inhibition by the novel experimental Alzheimer therapeutic agent, tolserine. Neuroscience Letters, 349(3), 200-204. [Link]

-

Colović, M. B., et al. (2013). Acetylcholinesterase Inhibitors: Pharmacology and Toxicology. Current Neuropharmacology, 11(3), 315-335. [Link]

-

PubMed Central. (n.d.). In vitro acetylcholinesterase inhibition by psoralen using molecular docking and enzymatic studies. [Link]

-

ResearchGate. (n.d.). Inhibitory potency (IC 50 in nM) of cholinesterase inhibitors on... | Download Table. [Link]

-

SciSpace. (n.d.). Kinetics of acetylcholinesterase inhibition by an aqueous extract of Cuminum cyminum seeds.. [Link]

Sources

- 1. A Neurite Outgrowth Assay and Neurotoxicity Assessment with Human Neural Progenitor Cell-Derived Neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Determination of acetylcholinesterase activity by the Ellman assay: a versatile tool for in vitro research on medical countermeasures against organophosphate poisoning - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Neurite Outgrowth Assay | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]

- 4. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 6. sartorius.com [sartorius.com]

- 7. Use of High-throughput Enzyme-based Assay with Xenobiotic Metabolic Capability to Evaluate the Inhibition of Acetylcholinesterase Activity by Organophosphorus Pesticides - PMC [pmc.ncbi.nlm.nih.gov]

- 8. assets.fishersci.com [assets.fishersci.com]

- 9. researchgate.net [researchgate.net]

- 10. stacks.cdc.gov [stacks.cdc.gov]

- 11. Neurotoxicity & Neuronal Development Assessment with iPSC Neurite Outgrowth Assay [moleculardevices.com]

- 12. Reactivation of organophosphate-inhibited acetylcholinesterase by quaternary pyridinium aldoximes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Frontiers | In vitro inhibition of acetylcholinesterase activity by yellow field pea (Pisum sativum) protein-derived peptides as revealed by kinetics and molecular docking [frontiersin.org]

- 14. Determination of inhibitors' potency (IC50) by a direct high-performance liquid chromatographic method on an immobilised acetylcholinesterase column - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Cytotoxic effects of MPTP on SH-SY5Y human neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Neurite Outgrowth, Neurotoxicity | Molecular Devices [moleculardevices.com]

Monothiono TEPP: A Technical Guide to a Potent Cholinesterase Inhibitor

Introduction

Monothiono TEPP (Tetraethyl monothiopyrophosphate), a potent organophosphate cholinesterase inhibitor, holds significant interest for researchers in neurotoxicology, pesticide science, and drug development. This technical guide provides a comprehensive overview of its chemical identity, synthesis, mechanism of action, and toxicological profile, alongside practical experimental protocols. While primarily known as a highly toxic decomposition product of the insecticide Diazinon, its well-defined biochemical activity makes it a valuable tool for in vitro and in vivo studies of cholinergic signaling and its disruption.[1][2]

This document is intended for researchers, scientists, and professionals in drug development, offering in-depth technical information and actionable protocols to support their work.

Chemical Identity and Physicochemical Properties

A thorough understanding of a compound's identity and properties is fundamental to any scientific investigation. This compound is structurally related to Tetraethyl Pyrophosphate (TEPP) and Sulfotep, with a key difference being the substitution of one oxygen atom with sulfur.[3]

| Property | Value | Source |

| CAS Number | 645-78-3 | [2] |

| Molecular Formula | C8H20O6P2S | [2][3] |

| Molecular Weight | 306.26 g/mol | [3][4] |

| IUPAC Name | Diethoxyphosphinothioyl diethyl phosphate | [3] |

| Synonyms | Tetraethyl monothiopyrophosphate, Monotepp, Pyrophos, Fosarbin | [2] |

| Appearance | Clear, colorless oil | [2][3] |

| Boiling Point | 110 °C at 0.5 Torr | [2][3] |

| Density | 1.193 g/cm³ | [2][3] |

| Solubility | Slightly soluble in Chloroform and Methanol | [2] |

| InChI | InChI=1S/C8H20O6P2S/c1-5-10-15(9,11-6-2)14-16(17,12-7-3)13-8-4/h5-8H2,1-4H3 | [3] |

| SMILES | CCOP(=O)(OCC)OP(=S)(OCC)OCC | [3] |

Synthesis and Formation

This compound can be generated through two primary routes: as a degradation product of a widely used pesticide and via direct chemical synthesis.

Formation from Diazinon Degradation

This compound is a significant and highly toxic decomposition product of the organophosphate insecticide Diazinon.[1] This degradation can occur during storage, particularly in the presence of moisture, heat, and UV radiation, leading to an increased risk of toxicity. The initial hydrolysis of Diazinon yields diethylthiophosphoric acid, which can then dimerize to form this compound and the more stable S,S-TEPP.[5][6][7] Understanding this degradation pathway is crucial for assessing the environmental fate and toxicological risks associated with Diazinon use.

Caption: Formation of this compound from Diazinon degradation.

Laboratory Synthesis

For research purposes, this compound can be synthesized by the reaction of diethyl phosphorochloridate with diethyl phosphorothioate in the presence of a base.[3] This reaction should be conducted under anhydrous conditions to prevent hydrolysis of the starting materials.

Disclaimer: The following protocol is a generalized procedure based on known reactions of similar organophosphates. It should be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment, given the extreme toxicity of the product.

Experimental Protocol: Synthesis of this compound

-

Materials:

-

Diethyl phosphorochloridate

-

Diethyl phosphorothioate

-

Anhydrous pyridine (or other suitable non-nucleophilic base)

-

Anhydrous diethyl ether (or other suitable inert solvent)

-

Standard glassware for inert atmosphere synthesis (Schlenk line, nitrogen/argon manifold)

-

-

Procedure:

-

Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

-

Dissolve diethyl phosphorothioate in anhydrous diethyl ether in the flask.

-

Add anhydrous pyridine to the solution and cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of diethyl phosphorochloridate in anhydrous diethyl ether to the stirred mixture via the dropping funnel over a period of 30-60 minutes.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight under a nitrogen atmosphere.

-

The resulting mixture will contain a precipitate of pyridinium hydrochloride. Filter the mixture under an inert atmosphere to remove the salt.

-

Wash the precipitate with anhydrous diethyl ether to recover any entrained product.

-

Combine the filtrate and washings. Remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product is a colorless to pale yellow oil. Further purification can be achieved by vacuum distillation.

-

-

Characterization:

-

Confirm the identity and purity of the synthesized this compound using analytical techniques such as ³¹P NMR spectroscopy, ¹H NMR spectroscopy, and mass spectrometry.

-

Mechanism of Action: Acetylcholinesterase Inhibition

The primary mechanism of toxicity for this compound, like other organophosphates, is the inhibition of acetylcholinesterase (AChE).[8] AChE is a critical enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh) in cholinergic synapses, thereby terminating the nerve signal.[9]

Inhibition of AChE by this compound is an irreversible process involving the phosphorylation of a serine residue within the active site of the enzyme.[8] This covalent modification renders the enzyme non-functional. The resulting accumulation of acetylcholine in the synaptic cleft leads to continuous stimulation of muscarinic and nicotinic receptors, causing a state of cholinergic crisis.[10]

Caption: Mechanism of Acetylcholinesterase Inhibition by this compound.

Pharmacokinetics (ADME)

Organophosphates are generally well-absorbed through oral, dermal, and inhalation routes.[11] Due to their lipophilic nature, they are widely distributed throughout the body, including the central nervous system. Metabolism of organothiophosphates often involves oxidative desulfuration by cytochrome P450 enzymes in the liver, which can convert the less toxic thiono (P=S) form to the more potent oxon (P=O) analogue.[10][12] This bioactivation step significantly increases the compound's ability to inhibit acetylcholinesterase. Subsequent hydrolysis by esterases leads to the formation of less toxic metabolites that are excreted in the urine.[13]

Toxicology

This compound is a highly toxic compound. While a specific LD50 value for this compound is not available, its structural analogue, TEPP, has a reported oral LD50 in rats of approximately 1 mg/kg, highlighting its extreme potency.[14] The toxicity of this compound is significantly greater than its parent compound, Diazinon.

The clinical signs of this compound poisoning are characteristic of a cholinergic crisis and can be categorized as follows:

-

Muscarinic Effects: Salivation, lacrimation, urination, defecation, gastrointestinal distress, and emesis (SLUDGE), as well as bronchospasm, bronchorrhea, bradycardia, and miosis.

-

Nicotinic Effects: Muscle fasciculations, cramping, weakness, and paralysis (including respiratory muscles).

-

Central Nervous System (CNS) Effects: Anxiety, restlessness, confusion, ataxia, seizures, and coma.

Death is typically due to respiratory failure resulting from a combination of bronchoconstriction, increased bronchial secretions, and paralysis of the respiratory muscles.[10]

Analytical Methodology

The detection and quantification of this compound are essential for toxicological studies, environmental monitoring, and forensic analysis. Due to its presence as a degradation product, analytical methods must be capable of separating it from the parent compound and other metabolites.

Sample Preparation

Given the complexity of biological and environmental matrices, effective sample preparation is critical for accurate analysis. For aqueous samples, liquid-liquid extraction (LLE) or solid-phase extraction (SPE) can be employed to isolate and concentrate the analyte. For tissue samples, homogenization followed by solvent extraction is typically required.

Chromatographic Analysis

Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are the primary techniques for the separation and analysis of organophosphates.

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful tool for the identification and quantification of this compound. The use of a mass selective detector provides high specificity. Derivatization may be necessary for certain metabolites to improve their volatility and chromatographic behavior.

-

High-Performance Liquid Chromatography (HPLC): HPLC coupled with a UV or mass spectrometric detector is also suitable for the analysis of this compound, particularly for samples that are not amenable to GC analysis.

General Protocol: HPLC Analysis of this compound

This protocol provides a general framework for the analysis of this compound and should be optimized for the specific matrix and instrumentation.

-

Instrumentation:

-

HPLC system with a C18 reversed-phase column

-

UV detector or Mass Spectrometer

-

-

Mobile Phase:

-

An isocratic or gradient mixture of acetonitrile and water is commonly used. The exact composition should be optimized to achieve adequate separation.

-

-

Procedure:

-

Prepare a standard stock solution of this compound in a suitable solvent (e.g., acetonitrile).

-

Prepare a series of working standards by diluting the stock solution.

-

Prepare the sample extract and filter it through a 0.45 µm syringe filter.

-

Inject the standards and samples onto the HPLC system.

-

Develop a calibration curve by plotting the peak area against the concentration of the standards.

-

Quantify the amount of this compound in the samples by comparing their peak areas to the calibration curve.

-

Experimental Protocol: Acetylcholinesterase Inhibition Assay

This in vitro assay is fundamental for assessing the inhibitory potential of this compound and other organophosphates. The most common method is the Ellman assay, which measures the activity of AChE colorimetrically.

Protocol: In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)

-

Principle: Acetylcholinesterase hydrolyzes the substrate acetylthiocholine to thiocholine and acetate. Thiocholine then reacts with 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which can be quantified spectrophotometrically at 412 nm. The rate of color formation is proportional to the AChE activity.

-

Materials:

-

Acetylcholinesterase (from electric eel or human erythrocytes)

-

Acetylthiocholine iodide (ATCI)

-

5,5'-Dithio-bis(2-nitrobenzoic acid) (DTNB)

-

Phosphate buffer (pH 8.0)

-

This compound

-

96-well microplate

-

Microplate reader

-

-

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol or DMSO) and create a series of dilutions to test a range of concentrations.

-

In a 96-well plate, add phosphate buffer, DTNB solution, and the AChE enzyme solution to each well.

-

Add the different concentrations of the this compound solution to the sample wells. Add solvent without the inhibitor to the control wells.

-

Pre-incubate the plate at a controlled temperature (e.g., 25 °C or 37 °C) for a defined period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.

-

Initiate the reaction by adding the ATCI substrate solution to all wells.

-

Immediately measure the absorbance at 412 nm at regular intervals (e.g., every minute for 10-15 minutes) using a microplate reader.

-

Calculate the rate of the reaction (change in absorbance per minute) for each well.

-

Determine the percent inhibition for each concentration of this compound relative to the control (uninhibited) wells.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).

-

Conclusion

This compound is a highly toxic organophosphate that serves as a critical subject of study in toxicology and pharmacology. Its role as a degradation product of Diazinon underscores the importance of understanding the environmental and health impacts of pesticide use. For researchers, its potent and well-characterized mechanism of acetylcholinesterase inhibition makes it a valuable tool for investigating cholinergic neurotransmission and the development of potential antidotes for organophosphate poisoning. The information and protocols provided in this guide are intended to facilitate further research into this important compound, with a strong emphasis on safety and rigorous scientific methodology.

References

-

ResearchGate. (n.d.). Mechanism pathway of acetylcholinesterase inhibitors. Retrieved from [Link]

-

MedLink Neurology. (2012). Mechanism of action of acetylcholinesterase inhibitors. Retrieved from [Link]

-

Colović, M. B., Krstić, D. Z., Petrović, S. D., & Vasić, V. M. (2013). Acetylcholinesterase Inhibitors: Pharmacology and Toxicology. Current Neuropharmacology, 11(3), 315–335. [Link]

-

Sussman, J. L., Harel, M., Frolow, F., Oefner, C., Goldman, A., Toker, L., & Silman, I. (1991). Atomic structure of acetylcholinesterase from Torpedo californica: a prototypic acetylcholine-binding protein. Science, 253(5022), 872-879. [Link]

-

Sola Sancho, S., & Hemme, M. (n.d.). Effects and Symptoms Binding Site Acetylcholinesterase Treatment. Retrieved from [Link]

-

Reigart, J. R., & Roberts, J. R. (2013). Recognition and Management of Pesticide Poisonings (6th ed.). U.S. Environmental Protection Agency. [Link]

-

Centers for Disease Control and Prevention. (n.d.). TEPP - IDLH | NIOSH. Retrieved from [Link]

-

Aburas, M. (2021). Experimental Insights into Biochemical Degradation of the Organophosphate Pesticide, Diazinon by Soil Microorganisms and Mechanisms of Actions. Bioscience Biotechnology Research Communications, 14(3), 1163-1172. [Link]

-

National Center for Biotechnology Information. (n.d.). Pyrophos. PubChem. Retrieved from [Link]

-

Timchalk, C., Nolan, R. J., Mendrala, A. L., Dittenber, D. A., Brzak, K. A., & Mattsson, J. L. (2002). A physiologically based pharmacokinetic and pharmacodynamic (PBPK/PD) model for the organophosphate insecticide chlorpyrifos in rats and humans. Toxicological Sciences, 66(1), 34-53. [Link]

-

National Center for Biotechnology Information. (n.d.). Sulfotep. PubChem. Retrieved from [Link]

-

Timchalk, C. (2010). Organophosphorus Insecticide Pharmacokinetics. In Hayes' Handbook of Pesticide Toxicology (Third Edition, pp. 1495-1522). Academic Press. [Link]

-

Zhan, H., Huang, Y., Lin, Z., Bhatt, P., & Chen, S. (2020). Environmental Occurrence, Toxicity Concerns, and Degradation of Diazinon Using a Microbial System. Frontiers in Microbiology, 11, 1103. [Link]

-

Pavez, P., Aliaga, M. J., Rezende, M. C., & Santos, L. S. (2019). Efficient Nucleophilic Degradation of an Organophosphorus Pesticide “Diazinon” Mediated by Green Solvents and Microwave Heating. Frontiers in Chemistry, 7, 10. [Link]

-

Chen, S., Liu, C., Peng, C., Liu, H., Hu, M., & Zhong, G. (2012). Isolation of a diazinon-degrading strain Sphingobium sp. DI-6 and its novel biodegradation pathway. Frontiers in Microbiology, 3, 293. [Link]

-

Buratti, F. M., Volpe, M. T., & Testai, E. (2003). In Vitro Rat Hepatic and Intestinal Metabolism of the Organophosphate Pesticides Chlorpyrifos and Diazinon. Toxicological Sciences, 71(2), 145-154. [Link]

-

ResearchGate. (n.d.). Degradation of Pesticides Diazinon and Diazoxon by Phosphotriesterase: Insight into Divergent Mechanisms from QM/MM and MD Simualtions. Retrieved from [Link]

-

Zang, Q., Karmaus, A. L., Allen, D. G., Casey, W. M., & Kleinstreuer, N. C. (2019). Evaluation of Variability Across Rat Acute Oral Systemic Toxicity Studies. Toxicological Sciences, 172(2), 234–244. [Link]

-

Wikipedia. (n.d.). Organothiophosphate. Retrieved from [Link]

-

Petroianu, G. A. (2009). Synthesis of tetraethyl pyrophosphate (TEPP): from physician Abbot and pharmacist Riegel to chemist Nylen. Die Pharmazie-An International Journal of Pharmaceutical Sciences, 64(4), 269-274. [Link]

- Dickey, J. B., & Coover, H. W., Jr. (1952). U.S. Patent No. 2,600,378. U.S.

- Woodstock, W. H. (1958). U.S. Patent No. 2,865,945. U.S.

-

Wikipedia. (n.d.). Diethylphosphite. Retrieved from [Link]

-

Dieng, T., Fraix, A., Salaün, J. Y., Dez, I., Klein Gebbink, R. J. M., van Koten, G., & Jaffrès, P. A. (2008). Synthesis of O,O-Diethyl Arylthiophosphonate from O-Aryl-O,O-diethylthiophosphate. Synlett, 2008(20), 3121-3124. [Link]

-

ResearchGate. (n.d.). Synthesis of tetraethyl pyrophosphate (TEPP): From physician Abbot and pharmacist Riegel to chemist Nylen. Retrieved from [Link]

-

Toy, A. D. F. (1948). The Preparation of Tetraethyl Pyrophosphate and Other Tetraalkyl Pyrophosphates. Journal of the American Chemical Society, 70(11), 3882-3886. [Link]

- Stauffer Chemical Company. (1995). U.S. Patent No. 5,473,093. U.S.

-

ResearchGate. (n.d.). Reactions of Diethyl Mesyl- or Tosyloxyphosphonates with Diethyl Phosphite and Base: A Method Claimed to Yield Bisphosphonates. Retrieved from [Link]

-

Liberacki, A. B., Neeper-Bradley, T. L., Breslin, W. J., & Smith, F. A. (1996). Evaluation of the pre-, peri-, and postnatal toxicity of monoethanolamine in rats following repeated oral administration during organogenesis. Fundamental and Applied Toxicology, 34(1), 1-10. [Link]

-

Kłos, K., & Kmieciak, S. (2000). Dermal and oral toxicity of malathion in rats. Annales Universitatis Mariae Curie-Sklodowska. Sectio D: Medicina, 55(2), 115-122. [Link]

-

ResearchGate. (2018). STUDY ON THE SYNTHESIS OF DIETHYL METHYL-PHOSPHONITE. Retrieved from [Link]

-

Jin, H., Ma, B., Liu, J., Li, Y., Zhang, Y., & Li, Y. (2017). Acute toxicity, 28-day repeated-dose toxicity and toxicokinetic study of timosaponin BII in rats. Regulatory Toxicology and Pharmacology, 90, 235-241. [Link]

-

Ekeanyanwu, R. C., & Njoku, O. U. (2015). Acute and subacute oral toxicity study on the flavonoid rich fraction of Monodora tenuifolia seed in albino rats. Asian Pacific Journal of Tropical Biomedicine, 5(2), 116-121. [Link]

-

Al-Sanea, M. M., & El-Sherbeni, S. A. (2023). An LC–MS/MS Analytical Method for Quantifying Tepotinib in Human Liver Microsomes: Application to In Vitro and In Silico Metabolic Stability Estimation. Molecules, 28(11), 4381. [Link]

Sources

- 1. This compound | 645-78-3 [chemicalbook.com]

- 2. This compound CAS#: 645-78-3 [amp.chemicalbook.com]

- 3. This compound (645-78-3) for sale [vulcanchem.com]

- 4. Pyrophos | C8H20O6P2S | CID 69529 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Frontiers | Environmental Occurrence, Toxicity Concerns, and Degradation of Diazinon Using a Microbial System [frontiersin.org]

- 6. Frontiers | Efficient Nucleophilic Degradation of an Organophosphorus Pesticide “Diazinon” Mediated by Green Solvents and Microwave Heating [frontiersin.org]

- 7. Isolation of a diazinon-degrading strain Sphingobium sp. DI-6 and its novel biodegradation pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]